4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound featuring a thiazepane ring, an imidazolone moiety, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazepane Ring: This step often involves the cyclization of a suitable precursor, such as a diamine and a thioester, under acidic or basic conditions.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using o-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Imidazolone Moiety: This step may involve the cyclization of a urea derivative with a suitable carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The imidazolone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in treating diseases where enzyme inhibition is beneficial. Its ability to modulate biological pathways makes it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiazepane and imidazolone moieties.
Mechanism of Action
The mechanism of action of 4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.
4-(7-(p-tolyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one lies in the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions.
Properties
IUPAC Name |
4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-4-2-3-5-12(11)14-6-7-19(8-9-22-14)15(20)13-10-17-16(21)18-13/h2-5,10,14H,6-9H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLALATWIYBFJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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